![molecular formula C18H14BrN3OS B11991476 (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11991476.png)
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a furaldehyde moiety, and a thiosemicarbazone linkage, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone typically involves the reaction of 5-(4-bromophenyl)-2-furaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone linkage, and the product is subsequently purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antiproliferative properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, inhibiting metalloenzymes and disrupting cellular processes. Additionally, the compound may interfere with DNA synthesis and repair mechanisms, leading to antiproliferative effects in cancer cells.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group and exhibits antimicrobial and anticancer activities.
4-formylphenylboronic acid: Contains a formyl group and is used in organic synthesis and medicinal chemistry.
Uniqueness
5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone is unique due to its combination of a bromophenyl group, a furaldehyde moiety, and a thiosemicarbazone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H14BrN3OS |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H14BrN3OS/c19-14-8-6-13(7-9-14)17-11-10-16(23-17)12-20-22-18(24)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,24)/b20-12+ |
InChIキー |
FIMQOSNWQPXMAW-UDWIEESQSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
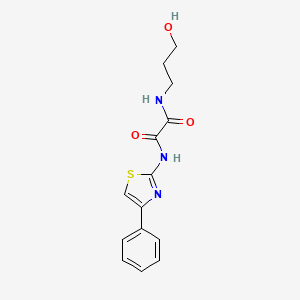
![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
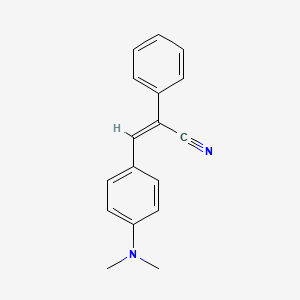
![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)

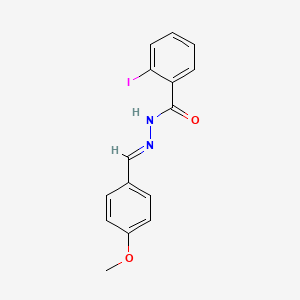
![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)
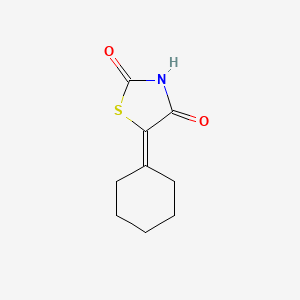

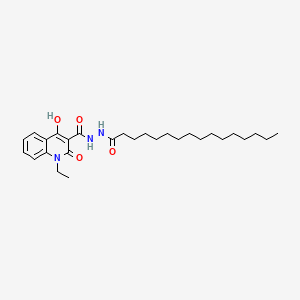
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991460.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)

